molecular formula C5H13NO2 B2524328 (2S)-2,3-dimethoxypropan-1-amine CAS No. 2227883-37-4

(2S)-2,3-dimethoxypropan-1-amine

Cat. No.: B2524328
CAS No.: 2227883-37-4
M. Wt: 119.164
InChI Key: XMSLJZMWPNMEGK-YFKPBYRVSA-N
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Description

(2S)-2,3-Dimethoxypropan-1-amine is a chiral amine derivative characterized by a propane backbone with methoxy groups at the C2 and C3 positions and an amine group at C1. Its hydrochloride salt form, 2,3-dimethoxypropan-1-amine hydrochloride (CAS: 1443981-46-1), has a molecular formula of C₅H₁₄ClNO₂ and a molecular weight of 155.62 g/mol . The compound exists as an oily liquid under standard conditions and is stored at 4°C to maintain stability. Key structural features include:

  • Stereochemistry: The (2S) configuration confers chirality, which is critical for interactions in enantioselective synthesis or biological systems.
  • Functional groups: The two methoxy groups enhance solubility in polar solvents, while the primary amine group enables reactivity in nucleophilic substitutions or as a ligand.

Properties

IUPAC Name

(2S)-2,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLJZMWPNMEGK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dimethoxypropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-glycidol.

    Methoxylation: The hydroxyl groups of (S)-glycidol are converted to methoxy groups using methanol and an acid catalyst.

    Amination: The resulting (2S)-2,3-dimethoxypropanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2,3-dimethoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2S)-2,3-dimethoxypropan-1-amine , we compare it with structurally or functionally related amines. Key differences in molecular features, applications, and hazards are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Features Applications/Potential Uses
This compound 1443981-46-1 C₅H₁₄ClNO₂ 155.62 Oily liquid Chiral center, methoxy groups, primary amine Pharmaceutical intermediates, asymmetric synthesis
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O•(HCl)₂ 225.12 Solid Two amine groups, amide functionality, dihydrochloride salt Peptide synthesis, biochemical research
[1,1'-Binaphthalene]-2,2'-diamine 4488-22-6 C₂₀H₁₆N₂ 284.36 Crystalline Rigid binaphthyl backbone, two aromatic amines Chiral ligands in catalysis, organic electronics
(S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine N/A C₁₁H₁₇NO₂ 207.26 Not reported Aromatic methoxy substituents, chiral amine Neuropharmacology (e.g., dopamine analogs)

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s propane chain with methoxy groups contrasts with the binaphthyl backbone of [1,1'-Binaphthalene]-2,2'-diamine, which provides rigidity for chiral recognition . (2S)-2,5-Diaminopentanamide dihydrochloride features a longer carbon chain and an amide group, enhancing hydrogen-bonding capacity for peptide coupling .

Chirality and Reactivity :

  • The (2S) configuration in the target compound and (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine enables enantioselective interactions, whereas [1,1'-Binaphthalene]-2,2'-diamine’s planar chirality is exploited in asymmetric catalysis .

Solubility and Stability: Methoxy groups in the target compound improve polar solvent compatibility compared to the hydrophobic binaphthyl system . The hydrochloride salt form of the target compound enhances stability but limits use in non-ionic environments .

Safety data for the target compound are unavailable, necessitating caution in handling .

Notes

Users must request SDS sheets from suppliers .

Stereochemical Sensitivity : The (2S) configuration’s impact on biological activity warrants rigorous enantiomeric purity testing in pharmaceutical contexts.

Comparative Advantages : The compound’s methoxy groups offer solubility advantages over purely hydrocarbon-based amines like [1,1'-Binaphthalene]-2,2'-diamine .

Biological Activity

(2S)-2,3-dimethoxypropan-1-amine is a chiral amine with significant potential in various biological applications. Its unique structure, characterized by two methoxy groups and an amine functionality, allows it to interact with biological systems in diverse ways. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₅H₁₃NO₂. The compound is a colorless liquid at room temperature and is soluble in water and organic solvents. Its chirality contributes to its distinct biological properties compared to its enantiomer, (2R)-2,3-dimethoxypropan-1-amine, which exhibits different biological activities.

This compound interacts with various enzymes and receptors, influencing metabolic pathways and cellular functions. The presence of methoxy groups enhances its binding affinity to specific targets, which may include:

  • Enzymes : Studies suggest interactions with monoamine oxidases (MAOs) and cholinesterases, which are crucial in neurotransmitter metabolism and have implications in neurodegenerative diseases .
  • Receptors : The compound may act on neurotransmitter receptors, potentially modulating synaptic transmission and neuronal activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies have shown that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective drug development .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
  • Tissue Regeneration : In biomedical applications, this compound has been used in tissue engineering scaffolds to enhance cell adhesion and promote tissue regeneration.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectiveProtects neuronal cells from oxidative damage; potential for Alzheimer's treatment
AntimicrobialEffective against multiple bacterial strains; disrupts cell membranes
Tissue RegenerationEnhances cell interactions in scaffolds; promotes tissue healing
Enzyme InteractionInhibits MAO activity; potential implications for antidepressant development

Case Studies

  • Neurodegenerative Disease Research : A study explored the effects of this compound on neuronal survival in models of Alzheimer's disease. Results indicated that the compound reduced apoptosis markers and improved cell viability under oxidative stress conditions .
  • Antimicrobial Efficacy : In a comparative study of antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural antimicrobial agent.

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